Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate
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Overview
Description
Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide is a specialized organoboron compound known for its unique chemical structure and reactivity. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and versatility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with a trifluoroborate source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide has several scientific research applications:
Mechanism of Action
The mechanism by which potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide exerts its effects involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
- Potassium (bromomethyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
Uniqueness
Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H5BF3KN2 |
---|---|
Molecular Weight |
224.03 g/mol |
IUPAC Name |
potassium;trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6;/h1-4H,(H,12,13);/q-1;+1 |
InChI Key |
CYMDOIGEZLHUMR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(NC=C2)N=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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